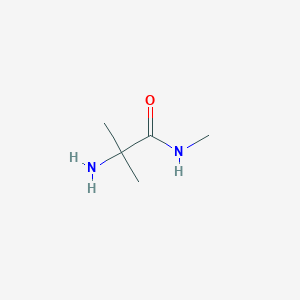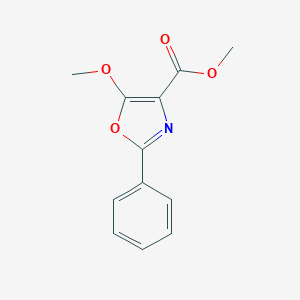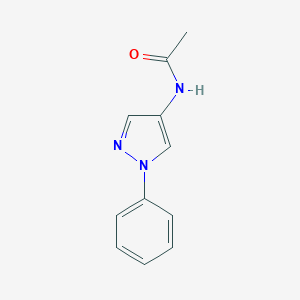![molecular formula C17H14N2 B180970 4-[(E)-2-quinolin-7-ylethenyl]aniline CAS No. 54-83-1](/img/structure/B180970.png)
4-[(E)-2-quinolin-7-ylethenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-2-quinolin-7-ylethenyl]aniline, also known as QEA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique chemical properties, making it an essential component in various research studies.
作用機序
The mechanism of action of 4-[(E)-2-quinolin-7-ylethenyl]aniline is not fully understood, but it is believed to involve the interaction of the compound with specific receptors in the body. 4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to bind to DNA and inhibit the activity of certain enzymes, leading to the inhibition of cancer cell growth. In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to interact with specific proteins in the brain, leading to the improvement of cognitive function in patients with Alzheimer's disease and Parkinson's disease.
生化学的および生理学的効果
4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. 4-[(E)-2-quinolin-7-ylethenyl]aniline has also been found to improve cognitive function in patients with Alzheimer's disease and Parkinson's disease. In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
実験室実験の利点と制限
4-[(E)-2-quinolin-7-ylethenyl]aniline has several advantages that make it an essential component in various lab experiments. It is easy to synthesize and can be obtained in high yields. 4-[(E)-2-quinolin-7-ylethenyl]aniline is also stable and has a long shelf life, making it easy to store and transport. However, 4-[(E)-2-quinolin-7-ylethenyl]aniline has some limitations, including its high cost and limited availability. In addition, the toxicity of 4-[(E)-2-quinolin-7-ylethenyl]aniline has not been fully studied, making it important to handle the compound with caution.
将来の方向性
There are several future directions for the use of 4-[(E)-2-quinolin-7-ylethenyl]aniline in scientific research. One potential area is the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential area is the development of new fluorescent sensors for the detection of metal ions. In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline could be used in the development of new materials for use in OLEDs and OFETs.
Conclusion
In conclusion, 4-[(E)-2-quinolin-7-ylethenyl]aniline, or 4-[(E)-2-quinolin-7-ylethenyl]aniline, is a chemical compound that has gained significant attention in the field of scientific research. It has been found to be effective in the development of fluorescent sensors, OLEDs, and OFETs. 4-[(E)-2-quinolin-7-ylethenyl]aniline has also been found to have potential therapeutic applications for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. While 4-[(E)-2-quinolin-7-ylethenyl]aniline has several advantages, including its stability and ease of synthesis, it also has some limitations, including its high cost and limited availability. Future research directions for 4-[(E)-2-quinolin-7-ylethenyl]aniline include the development of new drugs and materials for use in various scientific applications.
合成法
The synthesis of 4-[(E)-2-quinolin-7-ylethenyl]aniline involves the reaction of 4-chloroaniline with 2-quinolinecarboxaldehyde in the presence of a base. The product obtained is then purified using column chromatography. This method has been widely used in various research studies and has been found to be effective in producing high yields of 4-[(E)-2-quinolin-7-ylethenyl]aniline.
科学的研究の応用
4-[(E)-2-quinolin-7-ylethenyl]aniline has been extensively used in scientific research due to its unique chemical properties. It has been found to be effective in the development of fluorescent sensors for the detection of metal ions such as copper, zinc, and mercury. 4-[(E)-2-quinolin-7-ylethenyl]aniline has also been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
54-83-1 |
|---|---|
製品名 |
4-[(E)-2-quinolin-7-ylethenyl]aniline |
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC名 |
4-[(E)-2-quinolin-7-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-9-6-13(7-10-16)3-4-14-5-8-15-2-1-11-19-17(15)12-14/h1-12H,18H2/b4-3+ |
InChIキー |
QAQIFRYHRUVXEJ-ONEGZZNKSA-N |
異性体SMILES |
C1=CC2=C(C=C(C=C2)/C=C/C3=CC=C(C=C3)N)N=C1 |
SMILES |
C1=CC2=C(C=C(C=C2)C=CC3=CC=C(C=C3)N)N=C1 |
正規SMILES |
C1=CC2=C(C=C(C=C2)C=CC3=CC=C(C=C3)N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)
![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)
![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
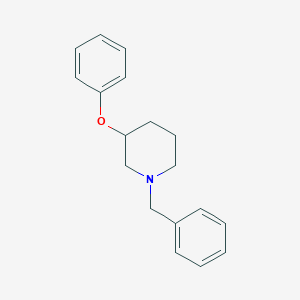
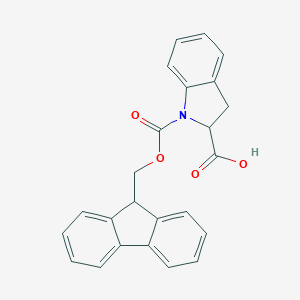

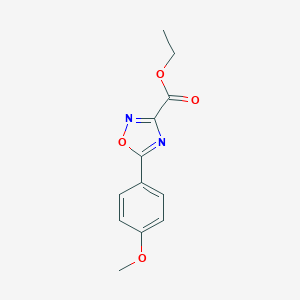

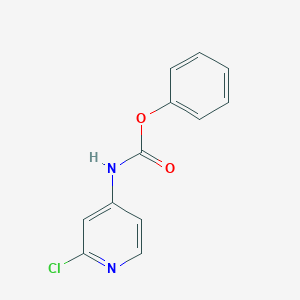

![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)
